REACTION_CXSMILES
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CC(C)([O-])C.[K+].[C:7]([O:17]C)(=O)[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[OH:9].[C:19](=[S:21])=S.ClC(OCC)=O.[C:28]1([NH:34][NH2:35])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O1CCCC1>[C:10]1([CH:8]2[O:9][C:19](=[S:21])[N:35]([NH:34][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[C:7]2=[O:17])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|
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Name
|
|
Quantity
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11.22 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
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|
Quantity
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16.62 g
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Type
|
reactant
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Smiles
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C(C(O)C1=CC=CC=C1)(=O)OC
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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6.04 mL
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Type
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reactant
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Smiles
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C(=S)=S
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Name
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|
Quantity
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9.5 mL
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Type
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reactant
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Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
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10.1 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-30 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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held at 0° C. to -5° C.
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Type
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CUSTOM
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Details
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providing an orange-red solution
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Type
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TEMPERATURE
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Details
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After 2 minutes the solution was warmed to -10° C
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Duration
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2 min
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Type
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WAIT
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Details
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After 5 minutes at -10° C.
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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the solution was cooled to -30° C.
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Type
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TEMPERATURE
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Details
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The yellow solution was warmed to 25° C.
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Type
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CUSTOM
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Details
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after 10 minutes the mixture was evaporated under reduced pressure to a turbid oil
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Duration
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10 min
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Type
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ADDITION
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Details
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The oil was mixed with water and 1-chlorobutane
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
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the organic solution was washed with 1N HCl, water (twice), and saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The dried (magnesium sulfate) solution
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Type
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CUSTOM
|
Details
|
was evaporated under reduced pressure to a yellow-orange oil
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Type
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DISSOLUTION
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Details
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the oil was dissolved in chloroform
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Type
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FILTRATION
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Details
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A silica-gel filtration of the chloroform solution
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Type
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CUSTOM
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Details
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followed by evaporation of the filtrate under reduced pressure
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Type
|
CUSTOM
|
Details
|
provided a green oil which
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Type
|
CUSTOM
|
Details
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Further purification
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Type
|
CUSTOM
|
Details
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was accomplished by crystallization from 1-chlorobutane
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Type
|
CUSTOM
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Details
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This procedure provided the product as 9.9 g (35% of theoretical) of a white solid, m.p. 140°-141° C
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Type
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CUSTOM
|
Details
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the characteristic absorption at 3295 cm-1 (N-H) and 1760 cm-1 (imide C=O)
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Reaction Time |
5 min |
Name
|
|
Type
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|
Smiles
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C1(=CC=CC=C1)C1C(N(C(O1)=S)NC1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |